Biochanin a 7-glucuronide
Overview
Description
Biochanin A 7-glucuronide is an acrovestone and an isoflavonoid.
Mechanism of Action
Target of Action
Biochanin A 7-Glucuronide, hereafter referred to as BioA, is a major isoflavonoid of plants like chickpea and red clover . It is known for its wide range of biological activities, many of which are related to its phytoestrogenic potential . The primary targets of BioA are estrogen receptors (ERα) , COX-2 , and various enzymes and proteins involved in cellular signaling pathways .
Mode of Action
BioA exerts its effects through its interaction with these targets. It has been shown to stimulate the proliferation of ERα-positive breast cancer cells at lower doses, while decreasing the proliferation at higher doses . It also significantly reduces the synthesis of prostaglandin E2 and/or thromboxane B2 by inhibiting COX-2 expression .
Biochemical Pathways
BioA is involved in several biochemical pathways. The PI3K/Akt, MAPKs, and Nf-ĸB pathways are particularly significant in the mechanisms of this isoflavone . These pathways play crucial roles in cell survival, growth, and inflammation, explaining the wide range of biological activities of BioA.
Pharmacokinetics
BioA undergoes extensive presystemic metabolism, via Phase 2 conjugation with UGTs and sulfonyl transferases in both the intestine and liver . This metabolism affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability. Despite its poor solubility and oral absorption , efforts have been made to improve the bioavailability of BioA, with promising results .
Result of Action
The molecular and cellular effects of BioA’s action are diverse, given its involvement in multiple biochemical pathways. It has shown anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . For instance, it has been reported to reduce the level of oxidants, inflammatory mediators, and increase the level of anti-oxidants .
Action Environment
The action, efficacy, and stability of BioA can be influenced by various environmental factors. Factors like the method of extraction, metabolism, and the individual’s health status can affect the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Biochanin A 7-Glucuronide, like its parent compound Biochanin A, is likely to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving binding to DNA and specific proteins, as well as acting as a competitive substrate for certain enzymes .
Cellular Effects
This compound may influence cell function in a variety of ways. It could impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that Biochanin A, the parent compound, exerts its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)12-8-31-14-7-11(6-13(23)15(14)16(12)24)32-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGEGYBMOCKNJ-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.